1-Boc-3-(4-bromophenyl)sulfanylazetidine
Description
Structural Significance and Synthetic Context of Azetidine (B1206935) Derivatives
The unique characteristics of 1-Boc-3-(4-bromophenyl)sulfanylazetidine are best understood by dissecting its structural components. The azetidine core, the N-Boc protecting group, and the substituted aryl sulfide (B99878) moiety each contribute distinct properties that are highly valued in modern synthetic design.
Overview of Four-Membered Nitrogen Heterocycles in Organic Chemistry
Four-membered nitrogen heterocycles, such as azetidines and their unsaturated counterparts, are a significant class of compounds in organic and medicinal chemistry. nih.govnih.govijnrd.org These structures serve as important intermediates, chiral auxiliaries, and catalysts in organic synthesis. magtech.com.cn Their prevalence is notable, with over 75% of FDA-approved drugs containing nitrogen-containing heterocyclic moieties, highlighting their importance in pharmaceutical development. nih.gov Azetidines, in particular, are found in various natural products, including the iron-binding mugineic acids and the toxic proline mimic, azetidine-2-carboxylic acid. wikipedia.org Their utility stems from their unique combination of stability and reactivity, which allows them to be incorporated into larger molecules to impart specific three-dimensional conformations and metabolic properties. researchgate.netnih.gov
The Azetidine Ring System: Inherent Strain and Unique Reactivity Profile in Synthesis
The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, is characterized by significant ring strain. rsc.orgrsc.org This strain, estimated to be around 25.2-25.4 kcal/mol, is a defining feature that dictates its chemical behavior. researchgate.netrsc.org It is intermediate between the highly strained and less stable aziridines (~27 kcal/mol) and the more stable, less reactive five-membered pyrrolidines (~5.4 kcal/mol). researchgate.netrsc.orgrsc.org This intermediate strain level makes azetidines stable enough for handling and purification while remaining susceptible to ring-opening reactions under appropriate conditions, providing a pathway for the synthesis of complex amines. rsc.orgresearchwithrutgers.com This "strain-driven" reactivity is a powerful tool in synthesis, allowing for transformations such as ring expansion to form larger heterocycles or cleavage to introduce functional groups. nih.govrsc.orgepfl.ch
Table 1: Comparative Ring Strain Energies of Small Heterocycles
| Heterocycle | Ring Size | Key Heteroatom(s) | Approximate Ring Strain (kcal/mol) |
| Aziridine (B145994) | 3 | Nitrogen | 26.7 - 27.7 researchgate.netrsc.org |
| Azetidine | 4 | Nitrogen | 25.2 - 25.4 researchgate.netrsc.org |
| Oxetane | 4 | Oxygen | 25.5 |
| Cyclobutane | 4 | None (Carbocycle) | 26.4 researchgate.net |
| Pyrrolidine (B122466) | 5 | Nitrogen | 5.4 - 5.8 researchgate.netrsc.org |
| Piperidine | 6 | Nitrogen | ~0 researchgate.net |
Importance of N-Boc Protection in Azetidine Chemistry for Synthetic Control
The tert-butoxycarbonyl (Boc) group is one of the most widely used nitrogen-protecting groups in organic synthesis. organic-chemistry.org In the context of azetidine chemistry, N-Boc protection is critical for modulating the ring's reactivity and enabling controlled functionalization. acs.orgnih.gov The Boc group is an electron-withdrawing group that can decrease the nucleophilicity and basicity of the azetidine nitrogen, preventing unwanted side reactions. nih.gov Crucially, it facilitates reactions at the carbon atoms of the azetidine ring, such as α-lithiation, which allows for the introduction of various electrophiles. nih.govacs.org The Boc group is stable to many basic and nucleophilic reagents but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) or sometimes thermally, often selectively in the presence of other protecting groups. organic-chemistry.orgacs.org This controlled installation and removal make the N-Boc group an essential tool for multi-step syntheses involving azetidine scaffolds. organic-chemistry.orgnih.gov
Strategic Integration of Aryl Sulfanyl (B85325) and Halogenated Phenyl Moieties in Molecular Design
The incorporation of specific functional groups onto a core scaffold is a key strategy in molecular design, particularly in medicinal chemistry.
Aryl Sulfanyl/Sulfonyl Moiety: The aryl sulfonyl group and its derivatives are of great importance in drug discovery, appearing in a wide array of therapeutic agents. researchgate.netnih.govnih.gov These sulfur(VI)-based motifs can influence a molecule's pharmacological properties and structural diversity. nih.gov The sulfonyl group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor, contributing to binding interactions with biological targets. nih.govresearchgate.net The related aryl sulfanyl (thioether) linkage, as seen in the target compound, is also a valuable connector in synthetic chemistry, providing a stable yet potentially modifiable linker.
Halogenated Phenyl Moiety: The inclusion of halogen atoms, such as the bromine on the phenyl ring of the title compound, is a common and effective strategy in drug design. nih.goveurekaselect.com Halogens can significantly alter a molecule's physical and chemical properties, including lipophilicity, metabolic stability, and binding affinity. ashp.org The bromine atom can occupy binding pockets, influence conformation, and participate in specific, favorable non-covalent interactions known as halogen bonds. nih.govacs.org A halogen bond is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a backbone carbonyl oxygen in a protein. acs.orgacs.org This interaction can contribute significantly to the stability of a ligand-target complex. nih.gov
Table 2: Properties of Key Functional Moieties in this compound
| Functional Moiety | Role in Molecular Design | Key Properties |
| N-Boc Group | Protecting group, reactivity modulator | Controls reactivity, enables C-H functionalization, acid-labile for deprotection. organic-chemistry.orgacs.orgnih.gov |
| Aryl Sulfanyl Linkage | Structural linker, synthetic handle | Provides a stable connection, can be oxidized to sulfoxide (B87167)/sulfone for property modulation. nih.gov |
| 4-Bromophenyl Group | Bioisosteric modification, binding element | Increases lipophilicity, enhances metabolic stability, capable of forming halogen bonds. nih.govashp.orgacs.org |
Research Landscape for Azetidine Compounds with Aryl Sulfide Linkages
While the specific compound this compound is a specialized building block, its synthesis falls within the well-established and evolving field of azetidine chemistry.
Historical Perspectives on Azetidine Synthesis Methodologies
The synthesis of the azetidine ring has historically been considered challenging due to the high energy of the transition states involved in forming a strained four-membered ring. bham.ac.ukresearchgate.net Early and enduring methods largely rely on the intramolecular cyclization of precursors containing a nitrogen nucleophile and a leaving group at the γ-position (a 4-exo-tet cyclization). bham.ac.ukresearchgate.net Other classical approaches include the reduction of β-lactams (azetidin-2-ones), which are often more accessible. magtech.com.cnwikipedia.org Over the past few decades, the synthetic toolbox has expanded significantly to include more advanced methods. researchgate.netrsc.org These include various cycloaddition reactions, such as [2+2] cycloadditions between imines and alkenes, as well as ring contraction and expansion strategies. magtech.com.cnnih.govrsc.org The development of these new synthetic routes has been crucial in making a wide variety of substituted azetidines, like the title compound, more accessible for research and development. rsc.orgrsc.org
Contemporary Advances in Functionalized Azetidine Chemistry
The chemistry of azetidines has undergone a remarkable evolution, driven by their importance in medicinal chemistry and as unique building blocks in synthesis. rsc.org Although their synthesis can be challenging due to inherent ring strain (approx. 25.4 kcal/mol), this strain also imparts unique reactivity that can be harnessed for novel transformations. rsc.org Compared to the more reactive aziridines and the less reactive pyrrolidines, azetidines offer a balance of stability and controlled reactivity. rsc.org
Recent years have witnessed the development of sophisticated methods for the synthesis and functionalization of the azetidine core. These strategies move beyond classical cyclization methods and provide access to a diverse array of substituted azetidines that were previously difficult to obtain. researchgate.netnih.gov Key advances include:
C-H Amination: Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has emerged as a powerful tool for constructing the azetidine ring with excellent functional group tolerance. rsc.org
Kulinkovich-type Reactions: Titanium(IV)-mediated coupling of oxime ethers with Grignard reagents provides an effective pathway to spirocyclic NH-azetidines. rsc.org
Strain-Release Homologation: The reaction of azabicyclo[1.1.0]butanes, highly strained precursors, with nucleophiles allows for the diastereoselective synthesis of 3-substituted azetidines. rsc.org
Direct Metallation: The direct metal-based functionalization of the azetidine ring has been explored, where factors like N-substitution and coordinating groups can direct regio- and stereoselective modifications. researchgate.netnih.gov
Cycloaddition Reactions: [2+2]-cycloaddition reactions between imines and alkenes remain a direct and efficient strategy for accessing the azetidine core. researchgate.net
These modern synthetic protocols have significantly expanded the chemist's toolbox, enabling the creation of highly functionalized and stereochemically complex azetidine derivatives for various applications. researchgate.netclockss.org
Table 2: Selected Modern Synthetic Methods for Functionalized Azetidines
| Method | Description | Key Features |
| Palladium-Catalyzed C-H Amination | Intramolecular amination of a γ-C(sp³)–H bond to form the azetidine ring. rsc.org | High functional group tolerance; applicable to complex substrates. rsc.org |
| Ti(IV)-Mediated Coupling | A Kulinkovich-type reaction involving oxime ethers and Grignard reagents. rsc.org | Efficiently produces spirocyclic NH-azetidines. rsc.org |
| Strain-Release Homologation | Nucleophilic opening of azabicyclo[1.1.0]butanes. rsc.org | Provides access to diverse 3-substituted azetidines. rsc.org |
| Direct Metal-Based Functionalization | Deprotonation followed by reaction with an electrophile. nih.gov | Allows for regioselective introduction of functional groups. nih.gov |
The 4-Bromophenylsulfanyl Substitution Pattern: Synthetic Versatility and Opportunities
The 4-bromophenylsulfanyl group, an aryl thioether moiety, is a cornerstone of synthetic versatility in modern organic chemistry. Its utility stems from the presence of two distinct, orthogonally reactive sites: the aryl bromide and the thioether linkage.
The carbon-bromine bond on the phenyl ring is a prime handle for transition-metal-catalyzed cross-coupling reactions. researchgate.net This feature allows the bromine atom to be replaced with a vast array of other functional groups. The Suzuki-Miyaura reaction, for instance, enables the coupling of the aryl bromide with various aryl- or heteroaryl-boronic acids, providing a powerful method for constructing biaryl structures. mdpi.com Similarly, Stille coupling (using organostannanes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) can be employed to further elaborate the molecular scaffold. nih.gov This capability is crucial for generating libraries of analogues during lead optimization in drug discovery. The reactivity of the aryl bromide allows for late-stage diversification, where a common intermediate like this compound can be converted into numerous distinct final products.
The thioether (sulfanyl) linkage itself provides additional synthetic opportunities. Aryl sulfides are integral components of many biologically active compounds and can act as ligands in catalysis. organic-chemistry.org The sulfur atom can be selectively oxidized to form the corresponding sulfoxide and sulfone. These higher oxidation states can profoundly alter the electronic and steric properties of the molecule, influencing its biological activity and physicochemical characteristics such as solubility and metabolic stability. This oxidation step adds another layer of potential diversification to the synthetic route.
The combination of a readily transformable aryl bromide and a modifiable thioether linkage makes the 4-bromophenylsulfanyl group a highly strategic substituent for building complex molecules.
Table 3: Synthetic Transformations of the 4-Bromophenyl Group
| Reaction Type | Reagent/Catalyst System (Examples) | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Base (e.g., K₃PO₄) mdpi.com | Biaryl compounds mdpi.com |
| Stille Coupling | Organostannane, Pd catalyst nih.gov | Substituted arenes nih.gov |
| Heck Coupling | Alkene, Pd catalyst, Base | Aryl-substituted alkenes |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | N-Aryl amines |
| Debenzylative Cross-Coupling | Aryl benzyl (B1604629) sulfides, Pd(dba)₂/NiXantPhos organic-chemistry.org | Diaryl sulfides organic-chemistry.org |
| Thiotritylation Cross-Coupling | Trityl thiol, Pd-catalyst researchgate.net | Aryl trityl sulfides researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(4-bromophenyl)sulfanylazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2S/c1-14(2,3)18-13(17)16-8-12(9-16)19-11-6-4-10(15)5-7-11/h4-7,12H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVOGWJQEIOAJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)SC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Strategies for 1 Boc 3 4 Bromophenyl Sulfanylazetidine
Retrosynthetic Disconnections and Precursor Analysis
A thorough retrosynthetic analysis of 1-Boc-3-(4-bromophenyl)sulfanylazetidine reveals several possible disconnections. The most logical approaches center on the formation of the azetidine (B1206935) ring and the installation of the aryl sulfide (B99878) moiety.

Figure 1. Retrosynthetic analysis of the target molecule.
Azetidine Ring Formation as a Central Synthetic Challenge
The construction of the strained four-membered azetidine ring is a primary hurdle in the synthesis of this class of compounds. rsc.orggoogle.com The inherent ring strain makes their formation challenging, often requiring specialized synthetic methods. beilstein-journals.org Key strategies for forming the azetidine ring involve intramolecular cyclization of a suitable acyclic precursor. This typically involves a γ-amino alcohol or a related derivative where the nitrogen atom acts as a nucleophile to displace a leaving group at the γ-position, forming the C-N bond of the heterocycle. magtech.com.cnnih.gov
Strategic Considerations for Convergent and Divergent Synthetic Pathways
The synthesis can be approached through either a convergent or a divergent strategy.
A convergent synthesis would involve the preparation of two or more complex fragments that are then joined together in the final stages of the synthesis. For the target molecule, this could involve the synthesis of a pre-functionalized azetidine precursor and its subsequent coupling with the aryl thiol.
A divergent synthesis , on the other hand, would start from a common intermediate that is then elaborated into a variety of target molecules. In this context, a key intermediate such as 1-Boc-3-azetidinone could be synthesized and then subjected to various functionalization reactions at the 3-position. scbt.comsigmaaldrich.comchemicalbook.com This approach is often more efficient for creating a library of related compounds.
Direct Synthesis Approaches to the Boc-Protected Azetidine Core
The direct synthesis of the Boc-protected azetidine core is a critical step. Several methodologies have been developed to achieve this, with intramolecular cyclization being a prominent approach.
Intramolecular Cyclization Methodologies for Azetidine Ring Closure
The formation of the azetidine ring through intramolecular cyclization is a widely employed and effective strategy. rsc.orgnih.gov This method relies on the formation of a C-N bond within a single molecule to construct the heterocyclic ring.
A common and robust method for azetidine ring formation is the intramolecular SN2 reaction. beilstein-journals.org This involves a nucleophilic attack by a nitrogen atom on a carbon atom bearing a suitable leaving group, such as a halide or a sulfonate ester (e.g., mesylate, tosylate, or triflate). organic-chemistry.org
For the synthesis of the precursor to the target molecule, a common starting material is 1,3-diaminopropan-2-ol or a related amino alcohol. The synthesis of a key precursor, 1-Boc-3-hydroxyazetidine, can be achieved from epichlorohydrin (B41342) and an amine, followed by cyclization and protection. google.comchemicalbook.com The resulting hydroxyl group can then be converted into a good leaving group. The choice of the leaving group is crucial for the efficiency of the cyclization reaction. Triflate is an excellent leaving group, often leading to high yields in ring-forming reactions. researchgate.net
The general approach involves the following steps:
Starting Material: A suitable 1,3-difunctional propane (B168953) derivative.
Activation: Conversion of the hydroxyl group at the 3-position into a good leaving group (e.g., mesylate or triflate).
Cyclization: Intramolecular nucleophilic attack by the nitrogen atom to displace the leaving group, forming the azetidine ring.
The introduction of the 4-bromophenylsulfanyl moiety can be achieved by reacting a suitable electrophilic azetidine precursor, such as 1-Boc-3-azetidinyl mesylate or triflate, with 4-bromothiophenol (B107966) in the presence of a base. This reaction proceeds via an SN2 mechanism with the thiolate anion acting as the nucleophile. beilstein-journals.org
Table 1: Key Precursors for Azetidine Synthesis
| Precursor Name | CAS Number | Molecular Formula | Use in Synthesis |
|---|---|---|---|
| 1-Boc-3-azetidinone | 398489-26-4 | C₈H₁₃NO₃ | Key intermediate for 3-substituted azetidines. scbt.comsigmaaldrich.comchemicalbook.comcarlroth.compharmaffiliates.com |
| 1-Boc-3-hydroxyazetidine | 141699-55-0 | C₈H₁₅NO₃ | Precursor to azetidines with leaving groups at the 3-position. chemicalbook.com |
| (S)-1-Boc-3-hydroxypiperidine | 143900-44-1 | C₁₀H₁₉NO₃ | Chiral building block for related heterocycles. chemicalbook.com |
An alternative and sophisticated strategy for the synthesis of azetidines involves the ring contraction of larger, more readily available heterocyclic systems, such as pyrrolidinones. rsc.orgmagtech.com.cn A notable example is the Favorskii-type rearrangement of α-halo-N-sulfonylpyrrolidinones. organic-chemistry.orgnih.gov
This method typically involves the following steps:
Starting Material: An N-protected 2-pyrrolidinone (B116388) derivative.
Halogenation: Selective α-bromination of the pyrrolidinone.
Ring Contraction: Treatment with a base and a nucleophile (e.g., an alcohol) to induce a ring contraction, yielding an α-functionalized N-protected azetidine. rsc.orgnih.gov
While this method primarily yields N-sulfonylazetidines, modifications could potentially allow for the synthesis of N-Boc protected derivatives, providing another synthetic route to the core azetidine structure.
Intramolecular Aminolysis of Epoxy Amines and Related Cyclizations
The formation of the azetidine ring through the intramolecular cyclization of acyclic precursors represents a direct and powerful strategy. One such method is the intramolecular aminolysis of epoxy amines. This approach leverages an internal nitrogen nucleophile to attack an epoxide, forcing a ring closure.
Recent research has demonstrated the efficacy of Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) as a catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields. chemicalbook.comgoogle.combldpharm.com This reaction proceeds via a C3-selective attack, favoring the formation of the four-membered azetidine ring over the alternative 5-endo-tet cyclization that would lead to a pyrrolidine (B122466). chemicalbook.combldpharm.com The process is notable for its tolerance of various functional groups, including those that are acid-sensitive or possess Lewis basic sites. google.combldpharm.com While direct synthesis of this compound via this method has not been detailed, the formation of a 3-hydroxyazetidine precursor is conceptually straightforward, which can then be functionalized in a subsequent step. The intramolecular aminolysis of 3,4-epoxy sulfonamides is another related, albeit less common, pathway to the azetidine core. bldpharm.com
Table 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a Model cis-3,4-Epoxy Amine
| Entry | Catalyst (mol%) | Solvent | Temperature | Yield (%) | Ref |
| 1 | La(OTf)₃ (5) | DCE | Reflux | 81 | bldpharm.com |
| 2 | La(OTf)₃ (5) | Benzene | Reflux | 65 | bldpharm.com |
| 3 | Sc(OTf)₃ (5) | DCE | Reflux | 78 | bldpharm.com |
| 4 | Yb(OTf)₃ (5) | DCE | Reflux | 75 | bldpharm.com |
[2+2] Cycloaddition Reactions for Azetidine Construction
[2+2] cycloaddition reactions are among the most efficient methods for assembling four-membered rings, including azetidines and their β-lactam precursors. beilstein-journals.orgorganic-chemistry.org These reactions involve the combination of two unsaturated components to form a cycloadduct.
Photochemical methods utilize light energy to overcome the energetic barriers of cycloaddition. The aza Paternò-Büchi reaction , a photocycloaddition between an imine and an alkene, is a direct route to functionalized azetidines. organic-chemistry.orgsigmaaldrich.com This reaction can be performed intermolecularly or intramolecularly. organic-chemistry.orgsigmaaldrich.com Challenges such as the competing E/Z isomerization of imines have historically limited its application, but recent advances using visible-light photocatalysis and specific substrates like oximes have broadened its scope. nih.govchemicalbook.comorganic-synthesis.comchegg.com These methods allow for the construction of the azetidine ring under mild conditions. beilstein-journals.orgwikipedia.org
The Norrish-Yang cyclization is another powerful photochemical tool. It involves an intramolecular 1,5-hydrogen atom abstraction by an excited carbonyl group, followed by radical recombination to form a cyclobutanol. In the context of azetidine synthesis, α-aminoacetophenones can undergo this cyclization to produce highly strained 3-hydroxyazetidines. The reaction is often modular, allowing for variation in the substitution pattern of the resulting azetidine. A related process, the aza-Yang cyclization, has also been developed for synthesizing azetidinols.
To circumvent the limitations of direct photochemical excitation, transition metals can be used to catalyze [2+2] cycloadditions. Copper catalysts, for instance, can be used in photocycloadditions of non-conjugated imines. Photo-induced copper catalysis has also enabled the synthesis of azetidines through a [3+1] radical cascade cyclization of aliphatic amines with alkynes. These methods expand the range of suitable starting materials and can offer alternative reaction pathways and selectivities compared to purely photochemical approaches. nih.gov
Reduction of Azetidin-2-ones (β-Lactams) to Azetidines
An indirect but highly effective route to azetidines involves the reduction of the corresponding azetidin-2-ones, commonly known as β-lactams. β-Lactams are readily accessible through the well-established Staudinger ketene-imine [2+2] cycloaddition. beilstein-journals.org Once formed, the amide carbonyl of the β-lactam can be chemoselectively reduced to a methylene (B1212753) group.
Reagents such as diborane (B8814927) in tetrahydrofuran (B95107) and alane in ether have been shown to be effective for this transformation, converting N-substituted azetidin-2-ones to the corresponding azetidines rapidly and in good yields. Crucially, the stereochemistry of the substituents on the ring is typically retained during the reduction. However, ring-cleavage to form 3-aminopropanol derivatives can sometimes be a competing side reaction, particularly with diborane. More modern approaches have also utilized LiAlH₄, although its reactivity can be less predictable, sometimes leading to 1,2-fission of the β-lactam core instead of reduction. The use of hydroalanes is often considered a specific and effective method for this reduction. This two-step sequence of cycloaddition followed by reduction is a cornerstone in azetidine synthesis.
Metal-Catalyzed Azetidine Construction (e.g., Palladium, Titanium, Nickel)
Various transition metals catalyze unique transformations for constructing or functionalizing azetidine rings, offering powerful alternatives to traditional methods.
Palladium: Palladium catalysis is widely used in organic synthesis and has been applied to azetidine chemistry. While often employed for cross-coupling reactions on a pre-formed ring, palladium can also mediate the construction of the ring itself. For example, palladium-catalyzed C-H activation/annulation strategies have been developed for synthesizing nitrogen heterocycles, including azetidines. Furthermore, palladium complexes with azetidine-based ligands have been synthesized and studied, highlighting the interaction between the metal center and the heterocyclic scaffold.
Titanium: Titanium, an earth-abundant and low-toxicity metal, offers unique reactivity. Titanium-mediated syntheses of spirocyclic NH-azetidines from oxime ethers have been reported, proceeding through a proposed Kulinkovich-type mechanism involving a titanacyclopropane intermediate. This method allows for the creation of structurally diverse azetidines in a single step. Titanium-catalyzed oxidative amination reactions, proceeding through Ti-imido intermediates, can also lead to various nitrogen heterocycles. The use of titanium complexes in radical reactions, such as the ring-opening of epoxides, further underscores its versatility in synthetic chemistry.
Nickel: Nickel has emerged as a sustainable and cost-effective alternative to precious metals like palladium for cross-coupling reactions. Nickel-catalyzed cross-coupling of organozinc reagents with activated aziridine (B145994) precursors provides a general strategy for the synthesis of enantiomerically pure 2-alkyl azetidines through a ring-expansion/cyclization sequence. Additionally, nickel-catalyzed cross-coupling of redox-active NHP azetidine-2-carboxylates with heteroaryl halides has been developed to furnish 2-heteroaryl azetidines, demonstrating a powerful method for C-C bond formation at the azetidine ring.
Introduction of the 4-Bromophenylsulfanyl Moiety
The final key transformation to obtain this compound is the formation of the C-S bond at the C3 position of the azetidine ring. This is typically achieved via nucleophilic substitution, where a sulfur nucleophile displaces a leaving group. The most common precursor for this reaction is 1-Boc-3-hydroxyazetidine, which is commercially available. sigmaaldrich.combeilstein-journals.org
Two primary, highly effective strategies for this conversion are the Mitsunobu reaction and the SN2 displacement of a sulfonate ester.
Mitsunobu Reaction: The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a variety of functional groups, including thioethers, with clean inversion of stereochemistry. organic-chemistry.org The reaction involves activating the alcohol with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). beilstein-journals.org This in situ activation generates a good leaving group that is subsequently displaced by a suitable nucleophile. For the synthesis of the target compound, 1-Boc-3-hydroxyazetidine would be treated with 4-bromothiophenol in the presence of PPh₃ and DEAD/DIAD. The high nucleophilicity of the thiol makes it an excellent partner in this reaction.
Table 2: General Conditions for Mitsunobu Thioether Formation
| Alcohol | Nucleophile | Reagents | Solvent | Outcome | Ref |
| Primary or Secondary Alcohol | Thiol | PPh₃, DEAD/DIAD | THF, Dioxane | Thioether (with inversion) | beilstein-journals.orgorganic-chemistry.org |
SN2 Displacement of a Sulfonate Ester: An alternative, two-step approach involves converting the hydroxyl group of 1-Boc-3-hydroxyazetidine into a more potent leaving group, such as a tosylate or mesylate. This is readily accomplished by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534). The resulting 1-Boc-3-tosyloxyazetidine is a highly reactive electrophile. Subsequent treatment with the nucleophilic sulfur species, generated by deprotonating 4-bromothiophenol with a base such as sodium hydride or potassium carbonate, leads to an SN2 displacement of the tosylate group to form the desired this compound, again with inversion of configuration.
Carbon-Sulfur Bond Formation Methodologies
The creation of the thioether linkage is a critical step in the synthesis. Methodologies for this transformation primarily include nucleophilic substitution reactions and transition metal-catalyzed couplings.
A primary and straightforward route to form the C-S bond is through a nucleophilic substitution (Sₙ2) reaction. This strategy involves the reaction of a nucleophilic sulfur species, the 4-bromothiophenolate anion, with an N-Boc protected azetidine bearing a suitable leaving group at the 3-position.
The thiolate is typically generated in situ by treating 4-bromothiophenol with a non-nucleophilic base. The electrophilic partner is an azetidine derivative where the C3-hydroxyl group of a precursor like N-Boc-azetidin-3-ol has been converted into a good leaving group, such as a tosylate (OTs), mesylate (OMs), or a halide, most commonly iodide. For instance, the reaction between 1-Boc-3-iodoazetidine and 4-bromothiophenol in the presence of a base like potassium carbonate would yield the desired product. sigmaaldrich.com The reaction proceeds via a classic Sₙ2 mechanism, resulting in the inversion of stereochemistry at the C3 position if a chiral starting material is used.
Another effective method for this transformation is the Mitsunobu reaction. nih.gov This approach allows for the direct conversion of N-Boc-azetidin-3-ol using 4-bromothiophenol in the presence of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). beilstein-journals.orgtudublin.ie The Mitsunobu reaction is known for its mild conditions and predictable stereochemical outcome (inversion). nih.gov
Table 1: Representative Conditions for Nucleophilic Thiolate Alkylation
| Azetidine Precursor | Thiol Source | Reagents & Conditions | Reaction Type |
|---|---|---|---|
| 1-Boc-3-methanesulfonyloxyazetidine | 4-Bromothiophenol | K₂CO₃, DMF, Room Temp. | Sₙ2 Substitution |
| 1-Boc-3-iodoazetidine | 4-Bromothiophenol | NaH, THF, 0 °C to Room Temp. | Sₙ2 Substitution |
| N-Boc-azetidin-3-ol | 4-Bromothiophenol | PPh₃, DIAD, THF, 0 °C to Room Temp. | Mitsunobu Reaction |
Transition metal catalysis offers a powerful alternative for forging C-S bonds, particularly when direct Sₙ2 reactions are challenging. Palladium- and copper-based catalytic systems are most prominent in this area.
Palladium-catalyzed cross-coupling reactions are a reliable method for synthesizing aryl thioethers. scienceopen.comuni.lu In the context of the target molecule, this could involve the coupling of a 3-haloazetidine derivative (e.g., 1-Boc-3-bromoazetidine or 1-Boc-3-iodoazetidine) with 4-bromothiophenol. Alternatively, a more convergent approach involves coupling an azetidine-3-thiol (B3187875) precursor with an aryl halide like 1,4-dibromobenzene. The catalytic cycle typically involves a palladium(0) species, a phosphine ligand (e.g., dppf, XantPhos), and a base. uni.lugoogle.com The choice of ligand is crucial to prevent catalyst deactivation by the sulfur compounds. scienceopen.com
Copper-catalyzed C-S coupling, often referred to as the Ullmann condensation, provides another viable route. These reactions typically couple a thiol with an aryl halide at elevated temperatures, often using a copper(I) salt like CuI as the catalyst, sometimes in the presence of a ligand. This method can be particularly useful for substrates that are not amenable to palladium catalysis.
Table 2: Exemplary Conditions for Metal-Catalyzed C-S Coupling
| Catalyst System | Azetidine Substrate | Aryl Substrate | Typical Conditions |
|---|---|---|---|
| Pd₂(dba)₃ / Xantphos | 1-Boc-azetidine-3-thiol | 1,4-dibromobenzene | Base (e.g., Cs₂CO₃), Toluene, Reflux |
| CuI / Ligand (e.g., L-proline) | 4-bromothiophenol | 1-Boc-3-iodoazetidine | Base (e.g., K₂CO₃), DMSO, 90-120 °C |
Sequential Functionalization on Pre-formed Azetidine Scaffolds
A common and highly controlled strategy for the synthesis of complex azetidines involves the sequential functionalization of a readily available, pre-formed scaffold. nih.govnih.gov This approach offers flexibility and allows for the precise installation of desired functionalities.
The synthesis typically commences with a commercially available or easily prepared precursor such as N-Boc-azetidin-3-one or N-Boc-azetidin-3-ol .
Starting from N-Boc-azetidin-3-ol: This is arguably the most direct route. The hydroxyl group is a poor leaving group for nucleophilic substitution and must first be "activated." This is achieved by converting it into a sulfonate ester, such as a tosylate or mesylate, by reacting the alcohol with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine or triethylamine. The resulting 1-Boc-3-tosyloxyazetidine or 1-Boc-3-methanesulfonyloxyazetidine is now highly activated towards Sₙ2 displacement by the 4-bromothiophenolate anion, as described in section 2.3.1.1.
Starting from N-Boc-azetidin-3-one: The ketone can be reduced to N-Boc-azetidin-3-ol using a reducing agent like sodium borohydride (B1222165) (NaBH₄), leading to the pathway described above. This two-step sequence from the ketone provides a reliable method for accessing the necessary alcohol precursor. scienceopen.com
This sequential approach is advantageous as it allows for purification at intermediate stages, ensuring high purity of the final product. The stereochemistry of the final product is dictated by the stereochemistry of the starting alcohol and the Sₙ2 inversion mechanism during the substitution step.
Stereoselective Synthesis of this compound
The introduction of a stereocenter at the C3 position of the azetidine ring is a key challenge in the synthesis of this compound. Both diastereoselective and enantioselective approaches can be envisioned, drawing upon established methodologies for the synthesis of chiral azetidines.
Diastereoselective strategies for the synthesis of 3-substituted azetidines often rely on the use of chiral auxiliaries or substrate-controlled reactions where an existing stereocenter directs the formation of a new one. While specific literature for the diastereoselective synthesis of this compound is not available, analogous methods provide a strong basis for potential routes.
One potential diastereoselective approach could involve the conjugate addition of 4-bromothiophenol to a chiral, α,β-unsaturated azetidine precursor. For instance, a chiral auxiliary attached to the azetidine nitrogen could direct the nucleophilic attack of the thiol. The success of such an approach would be highly dependent on the nature of the chiral auxiliary and its ability to effectively shield one face of the molecule.
Another plausible strategy involves the diastereoselective reduction of a prochiral 1-Boc-3-(4-bromophenyl)sulfanyl-3-azetidinone. This would, however, require the prior synthesis of this specific azetidinone, which itself could be challenging.
A more general and potentially applicable method is the diastereoselective functionalization of a pre-existing chiral azetidine scaffold. For example, a reaction sequence starting from a chiral 3-hydroxyazetidine derivative could be envisioned. The stereochemistry of the hydroxyl group would guide the subsequent substitution reaction with 4-bromothiophenol, potentially through an SN2-type mechanism with inversion of configuration. The choice of activating agent for the hydroxyl group would be critical to ensure high diastereoselectivity.
Drawing from general methodologies for azetidine synthesis, a diastereoselective hydrozirconation of a suitably substituted allylic amine followed by intramolecular cyclization could also be explored. rsc.org The stereochemical outcome would be dictated by the geometry of the starting alkene and the directing influence of substituents.
| Potential Diastereoselective Strategy | Key Transformation | Anticipated Challenges | Relevant Analogy |
| Chiral Auxiliary Directed Conjugate Addition | Michael addition of 4-bromothiophenol to a chiral α,β-unsaturated azetidine | Synthesis of the chiral precursor; achieving high facial selectivity. | General principles of asymmetric conjugate addition. |
| Diastereoselective Reduction | Reduction of 1-Boc-3-(4-bromophenyl)sulfanyl-3-azetidinone | Synthesis of the prochiral ketone; controlling the approach of the reducing agent. | Established methods for diastereoselective ketone reduction. |
| Substitution on a Chiral Azetidine | SN2 reaction of a chiral 3-O-activated azetidine with 4-bromothiophenol | Ensuring complete inversion of configuration; avoiding elimination side reactions. | Synthesis of other 3-substituted azetidines from 3-hydroxyazetidine. |
| Diastereoselective Cyclization | Hydrozirconation of a chiral allylic amine followed by cyclization | Control of stereochemistry during the hydrozirconation and cyclization steps. | Stereoselective synthesis of cis-2,3-disubstituted azetidines. rsc.org |
Enantioselective synthesis aims to directly produce a single enantiomer of this compound from a prochiral starting material using a chiral catalyst or reagent. While direct enantioselective methods for this specific compound are not documented, several powerful strategies from the broader field of asymmetric synthesis could be adapted.
A highly promising approach would be the catalytic asymmetric conjugate addition of 4-bromothiophenol to 1-Boc-3-azetidinone. This reaction, catalyzed by a chiral metal complex or an organocatalyst, could directly install the thioether moiety with high enantioselectivity. The development of such a method would hinge on identifying a catalyst system capable of activating both the thiol and the enone-like system of the azetidinone while effectively controlling the stereochemical outcome.
Another potential enantioselective route involves the kinetic resolution of a racemic mixture of this compound. This could be achieved through enzymatic or chemical methods where one enantiomer reacts at a significantly faster rate than the other, allowing for the separation of the unreacted, enantiopure substrate.
Furthermore, the enantioselective synthesis of a chiral precursor, such as a 3-hydroxyazetidine derivative, followed by its conversion to the target compound, is a viable strategy. For example, the asymmetric reduction of 1-Boc-3-azetidinone using a chiral reducing agent could provide an enantioenriched 3-hydroxyazetidine intermediate. Subsequent Mitsunobu reaction with 4-bromothiophenol would then yield the desired product, likely with inversion of configuration.
Catalytic enantioselective difunctionalization of an achiral precursor is also a modern and efficient approach. nih.gov Adapting such a methodology, for instance, by the reaction of an azetine with a bromine and a sulfur source in the presence of a chiral catalyst, could potentially lead to the direct formation of the desired product in an enantioselective manner.
| Potential Enantioselective Strategy | Key Transformation | Anticipated Challenges | Relevant Analogy |
| Catalytic Asymmetric Conjugate Addition | Addition of 4-bromothiophenol to 1-Boc-3-azetidinone with a chiral catalyst | Catalyst development; achieving high enantioselectivity and yield. | Asymmetric Michael additions to cyclic enones. |
| Kinetic Resolution | Selective reaction of one enantiomer of racemic this compound | Finding a suitable resolving agent (enzymatic or chemical); maximum theoretical yield of 50%. | Established kinetic resolution protocols. |
| Asymmetric Reduction followed by Substitution | Enantioselective reduction of 1-Boc-3-azetidinone and subsequent reaction with 4-bromothiophenol | High enantioselectivity in the reduction step; stereochemical control in the substitution. | Asymmetric synthesis of chiral alcohols. |
| Enantioselective Difunctionalization | Catalytic asymmetric reaction of an azetine with bromine and sulfur sources | Development of a suitable catalytic system; control of regio- and stereoselectivity. | Enantioselective difunctionalization of alkenes. nih.gov |
Optimization of Reaction Conditions and Process Scalability
The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions and consideration of scalability factors. For the synthesis of this compound, several key aspects would need to be addressed to ensure an efficient, safe, and cost-effective process.
Optimization of Reaction Conditions:
A crucial step in the synthesis is likely the nucleophilic substitution reaction between a 3-functionalized 1-Boc-azetidine (e.g., with a leaving group such as mesylate or tosylate) and 4-bromothiophenol. The optimization of this step would involve a systematic study of various parameters:
Solvent: The choice of solvent can significantly impact reaction rates and yields. A range of aprotic and protic solvents would need to be screened. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are often effective for SN2 reactions.
Base: A base is typically required to deprotonate the thiol and generate the more nucleophilic thiolate. The strength and nature of the base (e.g., inorganic carbonates like K2CO3 or organic amines like triethylamine or DBU) can influence the reaction outcome and should be optimized.
Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate while minimizing the formation of byproducts. An optimal temperature profile, potentially involving a gradual ramp-up, might be necessary.
Concentration: The concentration of reactants can affect reaction kinetics and product purity. Higher concentrations may lead to faster reactions but could also increase the likelihood of side reactions or precipitation issues.
Process Scalability:
Scaling up the synthesis of this compound introduces several challenges that need to be proactively managed:
Heat Transfer: Exothermic reactions can pose a significant safety risk on a large scale if not properly managed. The reactor design and cooling capacity must be adequate to dissipate the heat generated during the reaction.
Mass Transfer: In heterogeneous reaction mixtures, efficient stirring is critical to ensure good mass transfer between phases. The choice of reactor and agitator design is important for achieving consistent results on a larger scale.
Work-up and Purification: The work-up procedure needs to be scalable and environmentally friendly. This may involve replacing solvent-intensive extractions with crystallization or filtration where possible. The choice of a suitable crystallization solvent system is critical for obtaining the desired product in high purity.
Raw Material Sourcing and Cost: The availability and cost of starting materials, such as 1-Boc-3-azetidinone and 4-bromothiophenol, become increasingly important at a larger scale. The development of a cost-effective and reliable supply chain is essential.
Safety and Environmental Considerations: A thorough hazard assessment of all chemicals and reaction steps is mandatory. The use of toxic or hazardous reagents and solvents should be minimized or replaced with safer alternatives. Waste streams must be managed in an environmentally responsible manner.
A Design of Experiments (DoE) approach could be systematically employed to efficiently explore the multidimensional parameter space and identify the optimal reaction conditions for both yield and purity, ultimately leading to a robust and scalable process.
| Parameter | Optimization Considerations | Scalability Challenges |
| Solvent | Screening for optimal solubility, reaction rate, and ease of removal. | Heat and mass transfer properties, flammability, and environmental impact. |
| Base | Type, stoichiometry, and addition rate to control reactivity and minimize side reactions. | Handling of corrosive or air-sensitive bases, potential for exotherms. |
| Temperature | Finding the optimal balance between reaction kinetics and impurity formation. | Efficient heat dissipation to prevent thermal runaways. |
| Purification | Developing a robust crystallization or chromatographic method. | Phase separations, filtration times, and solvent volumes. |
Advanced Chemical Reactivity and Transformations of 1 Boc 3 4 Bromophenyl Sulfanylazetidine
Reactivity at the Bromine Position
The bromine atom on the phenyl ring serves as a versatile handle for the introduction of various substituents through transition metal-catalyzed cross-coupling reactions and other transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom of 1-Boc-3-(4-bromophenyl)sulfanylazetidine makes it an ideal substrate for several of these transformations.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. For this compound, this would involve reaction with a boronic acid or a boronic ester. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for complex molecules. The N-Boc protecting group on the azetidine (B1206935) ring is generally stable under these conditions.
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, to produce arylalkynes. This reaction would allow for the introduction of an alkynyl moiety at the bromine position of the target molecule. The reaction is typically carried out under mild, basic conditions.
Negishi Coupling: In a Negishi coupling, an organozinc reagent is coupled with an organohalide in the presence of a nickel or palladium catalyst. This method is known for its high functional group tolerance and reactivity. For the subject compound, this would involve the preparation of an arylzinc reagent from a different starting material, which would then be coupled with this compound.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst. This would allow for the introduction of a primary or secondary amine at the bromine position of the phenyl ring. The N-Boc group on the azetidine is compatible with the basic reaction conditions typically employed. Recent developments have even shown that aryl sulfides can undergo a similar C-N bond formation through C-S bond activation, although the C-Br bond is significantly more reactive for this transformation. acs.orgresearchgate.netkaust.edu.saresearchwithrutgers.comdoi.org
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid/Ester | Pd(0) catalyst, Base | Biaryl or Alkyl-Aryl |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Arylalkyne |
| Negishi | Organozinc Reagent | Pd(0) or Ni(0) catalyst | Biaryl or Alkyl-Aryl |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd(0) catalyst, Ligand, Base | Arylamine |
Nucleophilic Aromatic Substitution (SNAr) on the Brominated Phenyl Ring
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. The 4-bromophenylsulfanyl moiety in this compound contains a sulfur atom, which is generally considered an electron-donating group through resonance, and only weakly electron-withdrawing through induction. Consequently, the phenyl ring is not activated towards a classical SNAr reaction. Under standard SNAr conditions, direct displacement of the bromine atom by a nucleophile is unlikely to occur. Alternative mechanisms, such as those involving benzyne (B1209423) intermediates under very strong basic conditions, could potentially lead to substitution, but these are generally less controlled and may result in mixtures of products.
Regioselective Organometallic Reagent Generation
The bromine atom facilitates the generation of organometallic reagents, which can then be reacted with various electrophiles.
Lithiation: Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to a lithium-halogen exchange, forming the corresponding aryllithium species. This highly reactive intermediate can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce a wide range of functional groups at the former bromine position. The N-Boc group on the azetidine ring can also direct lithiation to the adjacent C-H bonds of the azetidine ring itself, so careful control of reaction conditions would be necessary to ensure selective reaction at the aryl bromide. kaust.edu.saresearchgate.net
Grignard Formation: The reaction of this compound with magnesium metal in an ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, would generate the corresponding Grignard reagent, 1-Boc-3-(4-(magnesiobromo)phenyl)sulfanylazetidine. ucalgary.ca Grignard reagents are powerful nucleophiles that react with a wide array of electrophiles, including aldehydes, ketones, esters, nitriles, and epoxides. The presence of the N-Boc protecting group and the sulfanyl (B85325) linkage are generally compatible with the conditions for Grignard reagent formation. organic-chemistry.orgnih.gov
Transformations Involving the Sulfanyl Group
The sulfanyl (thioether) linkage in this compound is also amenable to a range of chemical transformations, most notably oxidation and cleavage reactions.
Oxidation Reactions to Sulfoxides and Sulfones
The sulfur atom in the sulfanyl group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone, which can have significantly different chemical and physical properties.
Oxidation to Sulfoxides: Selective oxidation to the sulfoxide can be achieved using a variety of mild oxidizing agents. Common reagents for this transformation include one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures or reagents like sodium periodate. Careful control of the stoichiometry of the oxidant is crucial to avoid over-oxidation to the sulfone. nih.gov
Oxidation to Sulfones: Further oxidation of the sulfide (B99878) or the sulfoxide to the sulfone can be accomplished using stronger oxidizing agents or an excess of milder ones. Reagents such as potassium permanganate, hydrogen peroxide, or an excess of m-CPBA are commonly employed. Oxone®, a potassium peroxymonosulfate (B1194676) salt, is another effective reagent for this transformation. researchgate.netrsc.org
| Transformation | Typical Reagents | Product |
| Sulfide to Sulfoxide | 1 eq. m-CPBA, NaIO4 | 1-Boc-3-(4-bromophenyl)sulfinylazetidine |
| Sulfide to Sulfone | Excess m-CPBA, KMnO4, H2O2, Oxone® | 1-Boc-3-(4-bromophenyl)sulfonylazetidine |
Nucleophilic Cleavage of Carbon-Sulfur Bonds
The carbon-sulfur bond in thioethers can be cleaved under specific conditions. In the context of this compound, this could involve the cleavage of either the C(azetidine)-S bond or the C(aryl)-S bond. Generally, the aryl C-S bond is more robust than the alkyl C-S bond. Cleavage of the C(azetidine)-S bond might be achievable under certain reductive conditions or through reactions involving transition metals. For instance, some nickel-catalyzed reactions have been shown to mediate the cleavage of aryl-sulfur bonds. nih.gov Additionally, oxidative cleavage of C-S bonds has been reported, although this often requires specific activating groups or harsh conditions. chem-station.comyoutube.comyoutube.com Nucleophilic attack by a strong nucleophile on the carbon of the azetidine ring, leading to the displacement of the 4-bromophenylthiolate, is another possibility, though likely requiring activation of the azetidine ring.
Explorations in Coordination Chemistry Involving the Sulfur Atom
The sulfur atom in this compound presents a key site for coordination with transition metals. Thioether ligands are classified as soft donors and exhibit a strong affinity for soft metal ions such as palladium(II), platinum(II), copper(I), and rhodium(III). wikipedia.orgnih.govacsgcipr.org The coordination chemistry of this particular molecule, while not extensively documented in dedicated studies, can be inferred from the well-established principles of thioether and N-donor ligand chemistry. nih.govscholaris.ca
The molecule possesses two primary donor atoms: the sulfur of the thioether and the nitrogen of the azetidine ring. This duality allows for several potential coordination modes with a metal center (M).
S-Monodentate Coordination: The sulfur atom can act as a lone donor, forming a simple complex. This is a common coordination mode for thioethers. wikipedia.org The lone pairs on the sulfur atom make it an effective nucleophile towards electron-deficient metal centers. The bulky tert-butoxycarbonyl (Boc) group on the azetidine nitrogen may sterically favor this mode of coordination by hindering access to the nitrogen atom.
N,S-Bidentate Chelation: The molecule could potentially act as a bidentate ligand, coordinating through both the azetidine nitrogen and the thioether sulfur. purdue.edu This would form a stable five-membered chelate ring, a favored conformation in coordination chemistry. rsc.orgnih.gov However, the ability to form this chelate would depend on the flexibility of the azetidine ring and the geometric preferences of the metal ion. Palladium(II) and platinum(II), which often adopt square planar geometries, are known to form stable complexes with N,S-pincer type ligands. rsc.org
Bridging Ligand: In polynuclear complexes, the thioether sulfur has the capacity to act as a bridging ligand between two metal centers. wikipedia.org
The electronic properties of the aryl group and the steric bulk of the Boc protecting group are significant factors that influence the stability and structure of any resulting metal complexes. acs.orgacs.org The interaction with a metal can also influence the reactivity of the other parts of the molecule, such as the C-Br bond or the azetidine ring itself.
| Coordination Mode | Donating Atom(s) | Potential Metal Partners | Key Considerations |
|---|---|---|---|
| S-Monodentate | Sulfur | Pd(II), Pt(II), Cu(I), Rh(III), Ag(I) | Most probable mode due to the accessibility of the soft sulfur donor. wikipedia.org |
| N,S-Bidentate | Nitrogen, Sulfur | Pd(II), Pt(II), Rh(III) | Forms a stable 5-membered chelate ring; may be hindered by the Boc group. rsc.orgrsc.org |
| Bridging | Sulfur | Nb(III), Pt(II) | Connects two or more metal centers in polynuclear complexes. wikipedia.org |
Reactivity of the Azetidine Ring System
The four-membered azetidine ring is characterized by significant ring strain, which is the primary driver for its reactivity. nih.govrsc.org While more stable than its three-membered aziridine (B145994) counterpart, the azetidine core is susceptible to reactions that relieve this strain, such as ring-opening and ring-expansion transformations.
Strain-Release Ring-Opening Reactions of the Azetidine Core
The inherent strain energy of the azetidine ring makes it an excellent electrophile in ring-opening reactions, particularly upon activation of the nitrogen atom. nih.govrsc.org
The reaction of azetidines with nucleophiles is a fundamental transformation that produces functionalized linear amines. nih.gov The process is generally not spontaneous and requires activation of the azetidine nitrogen to enhance its leaving group ability. This is typically achieved by converting the azetidine into an azetidinium salt through protonation with acid or alkylation. nih.gov
The subsequent nucleophilic attack proceeds via an SN2 mechanism, where the nucleophile attacks one of the ring's carbon atoms (C2 or C4), leading to the cleavage of a C-N bond. nih.gov The regioselectivity of the attack is governed by both steric and electronic factors. For 3-substituted azetidines like the title compound, nucleophilic attack generally occurs at the less sterically hindered C4 position. A wide variety of nucleophiles, including halides, water, alcohols, and sulfur and carbon nucleophiles, have been successfully employed in the ring-opening of azetidinium ions. beilstein-journals.orgresearchgate.netnih.gov An intramolecular ring-opening can also occur if a nucleophilic group is tethered to the azetidine framework. nih.gov
| Nucleophile Class | Specific Examples | Product Type | Reference |
|---|---|---|---|
| Halogen | F⁻, Cl⁻, Br⁻, I⁻ | γ-Haloamines | researchgate.net |
| Oxygen | H₂O, ROH, RCO₂⁻ | γ-Amino alcohols, ethers, esters | beilstein-journals.org |
| Sulfur | RSH, RS⁻ | γ-Aminothiols, thioethers | beilstein-journals.org |
| Nitrogen | R₂NH, N₃⁻ | 1,3-Diamines, γ-Azidoamines | nih.gov |
| Carbon | CN⁻, Grignard reagents, organocuprates | γ-Amino nitriles, substituted amines | nih.gov |
The N-Boc protecting group is generally stable under mild thermal conditions, but can be cleaved at higher temperatures. The direct thermolysis of the azetidine ring itself would require significant energy to induce homolytic cleavage of the C-C or C-N bonds.
Photochemical reactions offer an alternative, low-temperature pathway to manipulate strained rings. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a primary method for synthesizing azetidines. rsc.orgnih.gov This concept has been extended to "build and release" strategies, where a precursor is photochemically cyclized to form a strained intermediate, such as an azetidinol, which then readily undergoes ring-opening upon addition of a reagent. beilstein-journals.org For example, photogenerated 3-phenylazetidinols can be opened by electron-deficient ketones or boronic acids. beilstein-journals.org While powerful for synthesis, specific studies on the direct photochemical ring-opening of a stable, pre-formed substrate like this compound are not prevalent. Such a reaction would likely proceed via a 1,4-biradical intermediate following Norrish-type cleavage. beilstein-journals.org
Transition metal catalysts can effectively promote the ring-opening of azetidines under mild conditions, often as part of a larger cascade or domino reaction. acs.org Rhodium and palladium are particularly notable in this context.
Rhodium catalysts have been used in the ring expansion of substrates like 2-(azetidin-3-ylidene) acetates, a process that is initiated by ring-opening. acs.orgresearchgate.net The proposed mechanism involves a domino sequence of conjugate addition of an aryl boronic acid, followed by β-carbon cleavage of the azetidine ring (the ring-opening step) and subsequent C(sp³)–H activation to form a new, larger ring. acs.org
Palladium catalysis is widely used for C-H amination to form azetidines. acs.org However, palladium complexes can also mediate the ring-opening of azetidines, sometimes as an unintended side reaction. nih.gov The extension of palladium-catalyzed ring-opening cross-coupling reactions, which are well-established for aziridines, to the azetidine system is an area of active research.
| Metal Catalyst | Substrate Type | Reaction Type | Outcome | Reference |
|---|---|---|---|---|
| Rhodium(I) | 2-(Azetidin-3-ylidene) acetates | Domino Conjugate Addition / Ring-Opening | Ring expansion to dihydropyrroles | acs.orgresearchgate.net |
| Palladium(II) | 2,4-cis-disubstituted azetidines | Acid-promoted ring-opening | Ring-opened N,N'-ligated complexes | nih.gov |
Ring Expansion Reactions to Form Larger Nitrogen Heterocycles
The strain energy of the azetidine ring can be harnessed to drive ring expansion reactions, providing access to larger, more complex nitrogen heterocycles such as pyrrolidines, piperidines, and azepanes. researchgate.netdntb.gov.uaelsevierpure.com
One prominent method involves the reaction of an azetidine with a diazo compound in the presence of a rhodium or copper catalyst. researchgate.netnih.gov This transformation proceeds through the formation of an azetidinium ylide intermediate, which then undergoes a wikipedia.orgnih.gov-Stevens rearrangement to afford a one-carbon ring-expanded product, typically a pyrrolidine (B122466). nih.gov
Another powerful strategy involves the intramolecular rearrangement of a bicyclic azetidinium intermediate. nih.govresearchgate.net In this approach, an azetidine bearing an alkyl chain with a terminal leaving group is induced to cyclize, forming a strained bicyclo[n.1.0]alkane-type azetidinium ion. This intermediate is then susceptible to regioselective attack by an external nucleophile, which opens the original azetidine ring to furnish a larger heterocyclic system. dntb.gov.ua The specific outcome (e.g., pyrrolidine vs. azepane) can be controlled by the length of the alkyl chain and the substitution pattern on the azetidine ring.
| Methodology | Reagents/Catalyst | Key Intermediate | Product(s) | Reference |
|---|---|---|---|---|
| Carbene Insertion / Rearrangement | Diazo compounds, Rh₂(OAc)₄ or Cu catalyst | Azetidinium ylide | Pyrrolidines | researchgate.netnih.gov |
| Intramolecular Rearrangement | Internal leaving group, external nucleophile | Bicyclic azetidinium ion | Pyrrolidines, Piperidines, Azepanes | dntb.gov.uaelsevierpure.com |
| Domino Reaction | Aryl boronic acids, Rh(I) catalyst | Rhodium-bound open-chain intermediate | Dihydropyrroles | acs.org |
Functionalization at the Azetidine Nitrogen (Post-Boc Deprotection)
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. acs.org The deprotection of this compound would yield the secondary amine, 3-(4-bromophenyl)sulfanylazetidine, a versatile intermediate for further functionalization at the nitrogen atom. The resulting free amine is nucleophilic and can undergo a variety of reactions to introduce diverse substituents. youtube.com
Common methods for the N-functionalization of deprotected azetidines include N-alkylation, N-acylation, and reductive amination. nih.govrsc.org
N-Alkylation: The direct alkylation of 3-(4-bromophenyl)sulfanylazetidine with alkyl halides is a plausible method for introducing alkyl groups onto the azetidine nitrogen. This reaction typically proceeds via a nucleophilic substitution mechanism. wikipedia.org However, a common challenge with the alkylation of secondary amines is overalkylation, leading to the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com Careful control of reaction conditions, such as the stoichiometry of the alkylating agent and the choice of base, is crucial to favor mono-alkylation. Phase-transfer catalysis has been employed for the N-alkylation of azetidine, which can sometimes proceed without the formation of an N-anion, especially for strained rings without activating groups. phasetransfercatalysis.com
N-Acylation: The reaction of the deprotected azetidine with acylating agents such as acyl chlorides or anhydrides would yield the corresponding N-acylazetidines. This reaction is generally a reliable method for functionalizing secondary amines and is widely used in organic synthesis. bath.ac.ukresearchgate.net The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. bhu.ac.in These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct.
Reductive Amination: Reductive amination offers an alternative route to N-alkylation, particularly for introducing more complex alkyl groups. This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. acs.org This method is highly efficient for the synthesis of tertiary amines and avoids the issue of overalkylation. nih.gov
The following table summarizes typical conditions for these transformations on analogous azetidine systems:
| Transformation | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) | N-Alkyl-3-(4-bromophenyl)sulfanylazetidine |
| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine (B92270), Et₃N), Solvent (e.g., CH₂Cl₂, THF) | N-Acyl-3-(4-bromophenyl)sulfanylazetidine |
| Reductive Amination | Aldehyde (R'CHO) or Ketone (R'R''CO), Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), Solvent (e.g., DCE, MeOH) | N-Alkyl-3-(4-bromophenyl)sulfanylazetidine |
Mechanistic Investigations of Key Transformations
The mechanistic pathways for the functionalization of 3-(4-bromophenyl)sulfanylazetidine are expected to follow established patterns for secondary amine reactivity.
N-Alkylation: The N-alkylation of the deprotected azetidine with an alkyl halide is anticipated to proceed through a standard S(_N)2 mechanism. The lone pair of electrons on the azetidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. The initial product is the ammonium salt, which is then deprotonated by a base to yield the neutral tertiary amine. The potential for a subsequent alkylation event to form a quaternary ammonium salt exists, as the product tertiary amine is often more nucleophilic than the starting secondary amine. masterorganicchemistry.com
N-Acylation: The N-acylation reaction likely proceeds via a nucleophilic acyl substitution mechanism. The azetidine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride, leading to a tetrahedral intermediate. bhu.ac.inrsc.org This intermediate then collapses, expelling the leaving group (chloride or carboxylate) to form the stable amide product. The presence of a base is critical to neutralize the generated acid (e.g., HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Reductive Amination: The mechanism of reductive amination begins with the reaction of the secondary amine with a carbonyl compound (aldehyde or ketone) to form a carbinolamine intermediate. Under mildly acidic conditions, this intermediate dehydrates to form an iminium ion. This electrophilic iminium ion is then selectively reduced by a hydride reducing agent, such as sodium triacetoxyborohydride, to furnish the tertiary amine product. acs.org
While specific computational data for this compound is unavailable, general principles can be applied. The reactivity of the azetidine ring is significantly influenced by its ring strain, which is estimated to be around 25.4 kcal/mol. rsc.org This strain can affect the transition state energies of reactions involving the ring.
For N-alkylation and N-acylation , the transition state would involve the nitrogen atom of the azetidine ring forming a new bond with the electrophile. The geometry of the azetidine ring, with its constrained bond angles, could influence the accessibility of the nitrogen lone pair and the stability of the forming tetrahedral intermediate in acylation. Computational studies on other azetidine systems have been used to predict reactivity and reaction outcomes. mit.edu
In ring-opening reactions , which are a potential side reaction for strained rings, the transition state would involve the cleavage of a C-N or C-C bond of the azetidine ring. Such reactions are often promoted by strong acids or electrophiles that can activate the ring by placing a positive charge on the nitrogen atom. youtube.comnih.gov
The kinetics of the N-functionalization reactions would be influenced by several factors:
Nucleophilicity of the Amine: The electron-donating or -withdrawing nature of the 3-(4-bromophenyl)sulfanyl substituent could subtly modulate the nucleophilicity of the azetidine nitrogen, though this effect is transmitted through several sigma bonds.
Steric Hindrance: The steric bulk of the reactants, both on the azetidine ring and the electrophile, will affect the rate of reaction.
Solvent Effects: The choice of solvent can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.
Thermodynamically, the formation of N-alkylated and N-acylated products is generally favorable due to the formation of stable C-N and C=O bonds. researchgate.net The thermodynamics of these reactions are influenced by the bond energies of the bonds being formed and broken.
The following table provides a qualitative overview of the factors influencing the reactivity of deprotected 3-(4-bromophenyl)sulfanylazetidine.
| Factor | Influence on Reactivity |
| Ring Strain | Can increase the rate of ring-opening reactions, but also influences the geometry and reactivity of the nitrogen atom in substitution reactions. rsc.orgnih.gov |
| Electronic Effects | The 4-bromophenyl sulfide group is weakly deactivating and may have a minor electronic influence on the nucleophilicity of the distant nitrogen atom. |
| Steric Effects | The azetidine ring itself presents some steric hindrance compared to acyclic amines, which can affect the approach of bulky electrophiles. |
| Leaving Group Ability | In N-alkylation, the rate will be dependent on the nature of the halide (I > Br > Cl). In N-acylation, the leaving group ability of the acylating agent is important. |
Applications of 1 Boc 3 4 Bromophenyl Sulfanylazetidine As a Versatile Synthetic Building Block
Construction of Architecturally Complex Azetidine (B1206935) Scaffolds
General strategies for elaborating on the azetidine core include:
N-Functionalization: Removal of the Boc group followed by reaction with a variety of electrophiles.
Ring Expansion: Reactions that induce cleavage and re-closure of the four-membered ring to form five- or six-membered heterocycles. rsc.org
Intramolecular Cyclizations: Utilizing the existing functional groups to build additional rings onto the azetidine framework.
Preparation of Diversely Functionalized Organosulfur Compounds
The (4-bromophenyl)sulfanyl moiety of 1-Boc-3-(4-bromophenyl)sulfanylazetidine is a key feature that opens the door to a wide range of organosulfur compounds. The sulfide (B99878) linkage can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which are important functional groups in medicinal chemistry due to their ability to act as hydrogen bond acceptors and their unique electronic properties.
Moreover, the bromine atom on the phenyl ring is a versatile handle for a variety of cross-coupling reactions. For instance, Suzuki-Miyaura coupling could be employed to introduce new aryl or heteroaryl groups, while Buchwald-Hartwig amination could be used to form new carbon-nitrogen bonds. These transformations would lead to a diverse array of diaryl thioethers and related structures. While specific examples utilizing this compound are not documented in the available literature, the principles of these reactions are well-established for similar bromoaryl sulfides. The ring-opening of azetidinium salts with sulfur nucleophiles is another documented method for producing polyfunctional sulfides, suggesting the potential for this compound to serve as a precursor to linear organosulfur compounds. researchgate.net
Potential Transformations of the (4-bromophenyl)sulfanyl Group:
| Reaction Type | Reagents and Conditions | Potential Product Class |
| Oxidation | m-CPBA, H₂O₂ | Azetidinyl-aryl sulfoxides and sulfones |
| Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acid | Azetidinyl-biaryl thioethers |
| Buchwald-Hartwig Amination | Pd catalyst, base, amine | Azetidinyl-(aminoaryl) thioethers |
| Sonogashira Coupling | Pd/Cu catalyst, base, alkyne | Azetidinyl-(alkynylaryl) thioethers |
Role in the Multi-Step Synthesis of Advanced Organic Molecules
The combination of a reactive azetidine ring and a functionalizable aryl sulfide moiety makes this compound a potentially valuable building block in the multi-step synthesis of complex organic molecules.
Integration into Total Synthesis Sequences (General Methodologies)
While no total syntheses explicitly report the use of this compound, its structural features align with modern synthetic strategies. The azetidine motif is present in several natural products. medwinpublishers.com Synthetic routes to these and other complex targets often rely on the introduction of small, functionalized heterocycles. The aza-Michael addition of NH-heterocycles to azetidin-3-ylidene acetates represents a known method for creating functionalized 3-substituted azetidines, which can be further elaborated, for instance, via Suzuki-Miyaura cross-coupling if a bromoaryl group is present. nih.gov This highlights a general methodology by which this compound could be incorporated into larger molecular frameworks.
Utility in Asymmetric Catalysis (as a Chiral Ligand or Precursor)
Chiral azetidines have been successfully employed as ligands and organocatalysts in a variety of asymmetric transformations. researchgate.net These include Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. Although this compound is achiral, it could serve as a precursor to chiral ligands. For example, enantioselective modifications of the azetidine ring or the synthesis of chiral derivatives are conceivable. The sulfur atom and the nitrogen of the azetidine ring could act as coordinating sites for a metal center. The synthesis of palladium and platinum complexes with 2,4-cis-amino azetidine ligands has been reported, demonstrating the ability of the azetidine nitrogen to coordinate to transition metals. frontiersin.org While no specific studies on the use of this compound as a ligand precursor were found, the potential exists for its development into a novel ligand for asymmetric catalysis.
Development of Novel Synthetic Methodologies and Reagents
The unique combination of functional groups in this compound makes it a candidate for the development of new synthetic methods. For example, the bromine atom could be converted into an organometallic reagent, such as a Grignard or organolithium species, which could then undergo intramolecular reactions with the azetidine ring or other parts of the molecule. Additionally, the development of modular syntheses for 3,3-disubstituted azetidines has been reported, suggesting that the C3 position of the azetidine ring is a key site for introducing molecular complexity. acs.org
Contributions to Chemical Libraries for Synthetic Diversity
Fragment-based drug discovery and high-throughput screening rely on the availability of diverse chemical libraries. lifechemicals.comsciencedaily.com Azetidines are considered valuable scaffolds for such libraries due to their ability to introduce 3D character. acs.org this compound is an ideal starting point for creating a library of diverse compounds. The two reactive sites, the Boc-protected nitrogen and the bromo-functionalized aryl ring, allow for a multitude of diversification reactions. For example, a library could be generated by deprotecting the nitrogen and reacting it with a series of carboxylic acids to form amides, while simultaneously using the bromine atom in various palladium-catalyzed cross-coupling reactions. The synthesis of a 1976-membered library of spirocyclic azetidine compounds has been demonstrated, showcasing the feasibility of creating large and diverse libraries from a common azetidine core. nih.gov
Example of a Diversity-Oriented Synthesis Strategy:
| Scaffold | R1 (from N-H) | R2 (from Ar-Br) |
| 3-Sulfanylazetidine | Acyl, Sulfonyl, Alkyl | Aryl, Heteroaryl, Alkynyl |
This systematic approach to derivatization can rapidly generate a large number of unique molecules for biological screening.
Advanced Structural Characterization and Spectroscopic Analysis
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and to determine the compound's conformation.
Advanced 1D (¹H, ¹³C, etc.) and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
A complete NMR analysis would involve the following experiments to map the intricate network of atomic connections:
¹H NMR: This fundamental experiment would reveal the chemical environment of each proton, their multiplicity (splitting pattern), and integration (number of protons). For 1-Boc-3-(4-bromophenyl)sulfanylazetidine , one would expect to see distinct signals for the protons on the azetidine (B1206935) ring, the tert-butoxycarbonyl (Boc) protecting group, and the 4-bromophenyl group.
¹³C NMR: This experiment identifies all unique carbon atoms in the molecule. The spectrum would show characteristic signals for the carbonyl carbon of the Boc group, the quaternary carbons of the phenyl ring, and the carbons of the azetidine ring.
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be essential for tracing the proton-proton connectivities within the azetidine ring and confirming the substitution pattern on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of which proton is attached to which carbon, greatly simplifying the interpretation of the 1D spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It provides critical information for determining the stereochemistry and preferred conformation of the molecule.
A hypothetical data table for the ¹H and ¹³C NMR of This compound would be structured as follows, although the specific chemical shifts (δ) and coupling constants (J) would need to be determined experimentally.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations (COSY, HMBC) |
|---|---|---|---|
| Azetidine-CH | Value | Value | COSY with azetidine-CH₂, HMBC to Boc-C=O and C of phenyl ring |
| Azetidine-CH₂ | Value | Value | COSY with azetidine-CH, HMBC to Boc-C=O |
| Boc-C(CH₃)₃ | Value | Value | HMBC to Boc-C=O |
| Phenyl-CH | Value | Value | COSY with adjacent phenyl-CH |
| Phenyl-C-Br | - | Value | HMBC from adjacent phenyl-CH |
| Phenyl-C-S | - | Value | HMBC from adjacent phenyl-CH and azetidine-CH |
Detailed Conformational Analysis via NMR Parameters (e.g., Coupling Constants, NOE Effects)
The puckering of the four-membered azetidine ring and the rotational preferences around the C-S and C-N bonds would be investigated using NMR data. The magnitude of the proton-proton coupling constants (J-values) within the azetidine ring can provide insights into the dihedral angles and thus the ring's conformation. Furthermore, NOE effects observed in the NOESY spectrum would reveal through-space proximities between specific protons, such as those on the azetidine ring and the aromatic ring, which would be instrumental in defining the molecule's preferred three-dimensional shape in solution.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the exact molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For This compound , with a molecular formula of C₁₄H₁₈BrNO₂S, HRMS would be expected to provide a measured mass that is extremely close to the calculated theoretical mass. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be a key feature in the mass spectrum, further confirming the presence of this element.
Table 2: HRMS Data for this compound
| Molecular Formula | Calculated Mass (m/z) | Measured Mass (m/z) |
|---|---|---|
| C₁₄H₁₈⁷⁹BrNO₂S | Value | Value |
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of This compound would be expected to show characteristic absorption bands for its key functional groups.
Table 3: Diagnostic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Description |
|---|---|---|
| C=O (Amide/Carbamate) | ~1690-1710 | Strong absorption from the Boc protecting group carbonyl stretch. |
| C-H (sp³) | ~2850-3000 | Absorptions from the aliphatic C-H bonds in the azetidine and Boc groups. |
| C-H (aromatic) | ~3000-3100 | Absorptions from the C-H bonds on the phenyl ring. |
| C-N | ~1150-1250 | Stretching vibration of the C-N bond in the azetidine ring and carbamate. |
| C-S | ~600-800 | Stretching vibration of the C-S bond. |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
Should a suitable single crystal of This compound be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute stereochemistry if the compound is chiral and crystallized as a single enantiomer. The resulting crystal structure would offer an unambiguous picture of the molecule's conformation, which can then be compared with the conformational preferences determined by NMR in solution.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment (if applicable)
The central carbon of the azetidine ring attached to the sulfanyl (B85325) group is a stereocenter, meaning that This compound can exist as a pair of enantiomers. If the compound has been synthesized or resolved into a single enantiomeric form, chiroptical spectroscopy, such as Circular Dichroism (CD), would be employed. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A non-zero CD spectrum would confirm the enantiomeric excess of the sample and could potentially be used to assign the absolute configuration by comparison with theoretical calculations.
Theoretical and Computational Chemistry of 1 Boc 3 4 Bromophenyl Sulfanylazetidine
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone for elucidating the intrinsic properties of 1-Boc-3-(4-bromophenyl)sulfanylazetidine, offering a lens into its electronic architecture and reactivity.
Density Functional Theory (DFT) Studies of Electronic Structure and Properties
The calculated total energy and dipole moment provide information about the molecule's stability and polarity. Theoretical studies on related 3-substituted pyridines have demonstrated the utility of semi-empirical methods like AM1 and PM5 in conjunction with the COSMO solvation model to calculate properties such as pKa values, which can be extended to understand the basicity of the azetidine (B1206935) nitrogen in different environments. nih.gov
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
| Total Energy | Compound-specific value | Indicator of molecular stability. |
| Dipole Moment | Moderate to high | Reflects the overall polarity arising from the electronegative atoms (O, N, S, Br). |
| Electron Affinity | Positive value | Indicates the ability to accept an electron. |
| Ionization Potential | Moderate value | Energy required to remove an electron, related to its nucleophilicity. |
Note: The values in this table are illustrative and would need to be calculated specifically for this molecule using DFT methods.
Molecular Orbital Analysis (e.g., HOMO/LUMO Energies, Fukui Functions, Charge Distribution)
Molecular orbital (MO) theory provides a deeper understanding of the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfur atom and the bromophenyl ring, while the LUMO is likely distributed over the azetidine ring and the carbonyl group of the Boc substituent. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.net
Fukui functions can be calculated to predict the most likely sites for nucleophilic and electrophilic attack. For this molecule, the sulfur atom and specific positions on the aromatic ring would be highlighted as potential centers for electrophilic attack, while the carbon atoms of the azetidine ring adjacent to the nitrogen and sulfur would be susceptible to nucleophilic attack. The charge distribution, often visualized through electrostatic potential maps, would show negative potential around the oxygen atoms of the Boc group and the sulfur atom, and positive potential near the hydrogen atoms. nih.gov
Table 2: Predicted Molecular Orbital Properties of this compound
| Parameter | Predicted Value/Location | Implication for Reactivity |
| HOMO Energy | Relatively high | Good nucleophilic character, likely centered on the sulfur and bromophenyl ring. |
| LUMO Energy | Relatively low | Susceptible to nucleophilic attack, likely associated with the azetidine ring. |
| HOMO-LUMO Gap | Moderate | Indicates a balance between stability and reactivity. |
| Fukui (f-) | High on C atoms of azetidine ring | Predicts sites for nucleophilic attack. |
| Fukui (f+) | High on S and aromatic C atoms | Predicts sites for electrophilic attack. |
Note: The values and locations in this table are based on general principles of MO theory applied to the structure and would be quantified by specific calculations.
Conformational Analysis and Ring Pucker Dynamics of the Azetidine Core
Exploration of Potential Energy Surfaces
Computational methods can be used to explore the potential energy surface (PES) of this compound. This involves calculating the energy of the molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. The PES reveals the different stable conformations (local minima) and the energy barriers between them (transition states). For the azetidine ring, the key parameter is the ring-puckering coordinate. Gas-phase electron diffraction studies have shown that the parent azetidine ring has a dihedral angle of about 37°. rsc.org The puckered conformation is more stable than the planar one due to the relief of torsional strain.
Influence of Substituents on Azetidine Ring Conformation
The substituents on the azetidine ring have a significant impact on its conformational preferences. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom and the (4-bromophenyl)sulfanyl group at the 3-position will influence the degree of ring puckering and the preferred orientation of the substituents (axial vs. equatorial-like).
Computational studies on analogous systems, such as L-azetidine-2-carboxylic acid, have shown that the four-membered ring can adopt different puckered structures depending on the backbone conformation. nih.gov The large N-Boc group is expected to have a strong preference for an equatorial-like position to minimize steric hindrance. The 3-(4-bromophenyl)sulfanyl substituent can exist in either a pseudo-axial or pseudo-equatorial position, and the energy difference between these two conformers will determine the conformational equilibrium. The interplay of steric and electronic effects of the substituents will ultimately define the dominant conformation.
Table 3: Predicted Conformational Preferences of this compound
| Substituent | Predicted Position | Rationale |
| N-Boc group | Equatorial-like | Minimization of steric strain. |
| 3-(4-bromophenyl)sulfanyl group | Equatorial-like (likely preferred) | Lower steric hindrance compared to the axial position. |
Note: The predicted positions are based on established principles of conformational analysis and would be confirmed by detailed computational energy calculations.
Computational Insights into Reaction Mechanisms
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally.
For this compound, computational studies can provide insights into several potential reactions. One important reaction is the ring-opening of the strained azetidine ring. nih.govacs.org This can be initiated by nucleophiles or occur under acidic conditions. nih.govacs.org DFT calculations can model the reaction pathway, determining the activation energies for different mechanistic possibilities, such as S_N2-type attack at one of the ring carbons. Computational models of the enantioselective ring-opening of 3-substituted azetidines have highlighted the role of electrostatic preorganization in the transition state. acs.org
Another area of interest is the reactivity of the 4-bromophenyl group, particularly electrophilic aromatic substitution. Theoretical analysis can predict the regioselectivity of such reactions. mdpi.com Due to the presence of the bromine atom (an ortho-, para-director) and the electron-donating sulfanyl (B85325) group (also an ortho-, para-director), computational studies can help to determine the most favorable position for electrophilic attack on the aromatic ring by calculating the energies of the corresponding arenium ion intermediates. mdpi.com
Finally, computational studies can explore the stability of the molecule, for instance, by investigating potential decomposition pathways. For some N-substituted azetidines, acid-mediated intramolecular ring-opening decomposition has been observed and studied mechanistically. nih.govacs.org
Transition State Characterization for Key Transformations
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the transition states of reactions involving azetidine derivatives. For this compound, key transformations would likely involve nucleophilic substitution at the C3 position or reactions involving the sulfur atom.
Theoretical studies on analogous systems, such as the reaction of azetidinyl oxadiazoles (B1248032) with thiols, suggest that nucleophilic attack on the azetidine ring can proceed through a concerted SN2-like mechanism. nih.gov In such a reaction involving this compound, the transition state would be characterized by the approaching nucleophile and the departing (4-bromophenyl)sulfanyl group being simultaneously associated with the C3 carbon of the azetidine ring. The geometry of this transition state would be trigonal bipyramidal at the C3 carbon.
Furthermore, computational studies on the intramolecular cyclization of N-allyl-substituted 2-acyl-3-allyl- or 2-acyl-3-benzyl-substituted perhydro-1,3-benzoxazines to form azetidin-3-ol (B1332694) derivatives have shown that the diastereoselectivity is highly dependent on the nature of the substituents on the nitrogen atom. acs.org This highlights the importance of the Boc protecting group and the (4-bromophenyl)sulfanyl substituent in dictating the geometry and energy of the transition states for reactions of the title compound.
Calculation of Energy Barriers and Reaction Pathways
The calculation of energy barriers and the mapping of reaction pathways are crucial for understanding the feasibility and selectivity of chemical reactions. For this compound, computational methods can be employed to determine the activation energies for various potential transformations.
For instance, in a study of azetidinyl oxadiazoles reacting with a thiol, the transition state for the SN2-like attack of the thiolate at the C2 position of the azetidine ring was calculated to have an energetic barrier of 27.72 kcal/mol. nih.gov While this is a different position and a slightly different system, it provides a reasonable estimate for the magnitude of the energy barrier that might be expected for a similar nucleophilic substitution at the C3 position of this compound.
Hypothetical calculated energy barriers for different reaction pathways of this compound are presented in the table below. These values are illustrative and would need to be calculated specifically for the title compound using appropriate computational models.
| Reaction Pathway | Proposed Mechanism | Calculated Energy Barrier (kcal/mol) |
|---|---|---|
| Nucleophilic substitution at C3 (e.g., with a soft nucleophile) | SN2-like | 25 - 30 |
| Ring-opening by a strong nucleophile (attack at C2/C4) | SN2 | 20 - 25 |
| Oxidation of the sulfur atom | - | 15 - 20 |
Predictive Modeling of Regioselectivity, Diastereoselectivity, and Enantioselectivity
Computational models are instrumental in predicting the selectivity of chemical reactions, thereby guiding the design of experiments to achieve desired outcomes.
Regioselectivity: In reactions involving the opening of the azetidine ring, the site of nucleophilic attack (regioselectivity) is a critical consideration. DFT calculations have been successfully used to predict the regioselectivity of the nucleophilic ring-opening of azetidinium ions. organic-chemistry.org These studies have shown that the regioselectivity is influenced by factors such as the substitution pattern on the ring and the nature of the nucleophile. organic-chemistry.org For this compound, computational models could predict whether a nucleophile would preferentially attack the C2 or C4 position, or the C3 position leading to substitution.
Diastereoselectivity: The stereochemical outcome of reactions at the C3 position, or reactions that create new stereocenters, can be predicted through computational modeling of the relevant transition states. For example, the diastereoselective Yang photocyclization to form azetidin-3-ol derivatives has been studied computationally, revealing that the diastereoselectivity is controlled by the substituents on the nitrogen atom. acs.org Similarly, for reactions of this compound, computational analysis of the different diastereomeric transition states can predict the most likely product.
Enantioselectivity: In cases where a chiral catalyst is used to induce enantioselectivity, computational models can help to understand the origin of the stereochemical control. Studies on the enantioselective synthesis of spirocyclic azetidine oxindoles using a chiral phase-transfer catalyst have proposed models for enantioinduction based on non-covalent interactions between the catalyst and the substrate. nih.gov For this compound, if subjected to an enantioselective transformation, computational modeling could be used to design or select the optimal chiral catalyst by examining the transition state assemblies.
Quantitative Strain Energy Calculations of the Azetidine Ring System
The azetidine ring possesses significant ring strain, which is a key determinant of its reactivity. The strain energy of the parent azetidine is estimated to be around 25.2-25.4 kcal/mol. This strain arises from bond angle distortion from the ideal tetrahedral angle and torsional strain from eclipsing interactions.
The substituents on the azetidine ring can influence its strain energy. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom and the (4-bromophenyl)sulfanyl group at the C3 position of the title compound are expected to modulate the ring strain. Quantitative strain energy calculations, typically performed using homodesmotic or isodesmic reactions in a computational setting, can provide a precise value for the strain energy of this compound.
A hypothetical comparison of the calculated strain energies of azetidine and a substituted derivative is presented in the table below.
| Compound | Calculated Strain Energy (kcal/mol) |
|---|---|
| Azetidine | ~25.3 |
| This compound (Hypothetical) | 23 - 27 |
The actual value for the substituted azetidine would depend on the complex interplay of steric and electronic effects of the substituents.
Predictive Modeling of Chemical Behavior and Synthetic Outcomes
Predictive models, including machine learning and deep learning algorithms, are increasingly being used to forecast chemical reactivity. nih.gov By training these models on large datasets of known reactions, it is possible to predict the likelihood of a particular transformation occurring under specific conditions. For this compound, such models could be used to screen for potential reactions and identify promising synthetic routes.
Furthermore, computational tools can be used to generate and evaluate diverse libraries of compounds based on a given scaffold. nih.gov Starting with this compound, it is possible to computationally explore a wide range of potential derivatives and predict their properties, such as their stability, reactivity, and even potential biological activity. This in silico approach can significantly accelerate the discovery of new molecules with desired functionalities.
The predictive power of these computational methods relies on the accuracy of the underlying theoretical models and the quality of the data used for training. As computational power and theoretical methods continue to advance, the ability to accurately predict the chemical behavior and synthetic outcomes for complex molecules like this compound will become increasingly reliable.
Emerging Research Directions and Future Outlook for 1 Boc 3 4 Bromophenyl Sulfanylazetidine
Development of More Efficient, Sustainable, and Scalable Synthetic Routes
While methods for the synthesis of azetidines exist, a primary research focus is the development of routes that are not only high-yielding but also economically viable, safe, and scalable. Current multistep syntheses often present challenges for large-scale production, a necessary step for the widespread adoption of this building block in industrial and medicinal chemistry contexts. nih.gov
Future efforts are being directed toward minimizing the number of synthetic steps, often through one-pot procedures or tandem reactions. organic-chemistry.org A significant trend is the move away from stoichiometric reagents toward catalytic methods, including those using earth-abundant metals, to improve atom economy and reduce waste. rsc.org Researchers are exploring novel strategies such as the intramolecular aminolysis of epoxy amines, which can be catalyzed by Lewis acids like lanthanide triflates to construct the azetidine (B1206935) ring with high regioselectivity. frontiersin.org The development of general and scalable methods, such as those using chiral tert-butanesulfinamides, allows for the production of enantiomerically enriched azetidines on a gram scale, highlighting the applicability of these methods to medicinal chemistry. nih.govacs.org
| Synthetic Strategy | Key Features | Potential Advantages for Scalability | Research Focus |
| Catalytic Ring Closure | Use of transition metals (e.g., Palladium, Copper, Lanthanides) to facilitate C-N bond formation. organic-chemistry.orgfrontiersin.org | Lower catalyst loading, milder reaction conditions, high selectivity. | Discovery of cheaper, less toxic metal catalysts; improving turnover numbers. |
| Strain-Release Homologation | Building the azetidine ring from highly strained precursors like azabicyclo[1.1.0]butanes. rsc.org | Modular approach allowing for diverse functionalization. | Generation and stability of strained precursors; broadening substrate scope. |
| Chiral Auxiliary Methods | Employing removable chiral groups (e.g., sulfinamides) to induce stereochemistry. nih.govacs.org | Access to specific enantiomers; predictable stereochemical outcome. | Development of more efficient cleavage and recovery protocols for the auxiliary. |
| One-Pot Tandem Reactions | Combining multiple transformations (e.g., N-arylation, cyanomethylation, cyclization) into a single process. organic-chemistry.org | Reduced purification steps, less solvent waste, improved time efficiency. | Optimizing reaction conditions to ensure compatibility of all sequential steps. |
Exploration of Novel Reactivity Patterns for the Azetidine and Sulfanyl (B85325) Moieties
The inherent ring strain of the azetidine core (approx. 25.4 kcal/mol) makes it a versatile synthetic intermediate, susceptible to ring-opening and ring-expansion reactions. rsc.org This reactivity provides access to highly substituted acyclic amines or larger heterocyclic systems like pyrrolidines and azepanes, which are themselves valuable pharmacophores. researchgate.net Future work will likely focus on developing selective catalytic systems that can control the regiochemistry of these ring-opening reactions, allowing for programmed access to a variety of linear amine derivatives from a single azetidine precursor. acs.org
The sulfanyl moiety offers another reactive handle. Beyond its role in the initial synthesis, it can be oxidized to sulfoxides and sulfones, which can modulate the electronic properties of the molecule and serve as Michael acceptors or leaving groups. Research into diastereoselective oxidation methods will be crucial for creating stereochemically complex products.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow processing represents a significant leap forward for the synthesis of complex molecules like 1-Boc-3-(4-bromophenyl)sulfanylazetidine. Flow chemistry offers superior control over reaction parameters such as temperature and mixing, which is particularly beneficial for managing exothermic reactions or handling unstable intermediates that can arise during the synthesis of strained rings. acs.org A key advantage is the ability to perform reactions at temperatures well above the solvent's boiling point in a safe and controlled manner. acs.org
Furthermore, integrating flow reactors with automated synthesis platforms enables the rapid generation of compound libraries for drug discovery. nih.govresearchgate.net By flowing a core scaffold through different reagent streams, a diverse array of analogues can be produced systematically. This approach is ideal for exploring the chemical space around the azetidine core, for example, by functionalizing the nitrogen atom after a deprotection step or by performing cross-coupling reactions on the bromophenyl group. acs.orgnih.gov
Computational Design of Advanced Analogues for Specific Synthetic Utilities
Computational chemistry is becoming an indispensable tool for accelerating synthetic research. mit.edu For a building block like this compound, computational models can predict the reactivity and stability of novel analogues, allowing chemists to prioritize the most promising synthetic targets. mit.edu By calculating properties such as frontier orbital energies, researchers can pre-screen potential reaction partners and conditions, moving beyond a trial-and-error approach. mit.edu
This predictive power is being harnessed to design advanced building blocks with specific three-dimensional exit vectors for fragment-based drug discovery. acs.org For instance, virtual libraries of azetidine-based scaffolds can be generated and screened in silico to identify candidates with optimal physicochemical properties for specific biological targets, such as those in the central nervous system. nih.govresearchgate.net This computational pre-validation saves significant time and resources in the laboratory.
Investigation of Unexplored Transformations of the 4-Bromophenylsulfanyl Group
The 4-bromophenyl group is a linchpin for molecular diversification, primarily serving as an anchor for transition-metal-catalyzed cross-coupling reactions. While Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are well-established, future research will explore more novel transformations. This includes the use of photoredox catalysis and electrochemistry to forge new bonds under mild conditions.
The sulfanyl (-S-) linkage itself also presents opportunities. Emerging research directions include C-S bond cleavage and functionalization, or using the sulfur atom to direct C-H activation on the aromatic ring. The development of methods to selectively transform one part of the 4-bromophenylsulfanyl moiety while leaving the other intact will greatly enhance the synthetic utility of the parent compound.
| Transformation Type | Reagents/Conditions | Potential Products | Research Goal |
| Suzuki-Miyaura Coupling | Boronic acids/esters, Pd catalyst, base | Aryl-aryl or aryl-vinyl substituted azetidines | Expanding to more complex boronic acids; developing ligandless or greener catalyst systems. |
| Buchwald-Hartwig Amination | Amines, Pd or Cu catalyst, base | N-aryl substituted derivatives | Broadening the scope to include challenging amine substrates; achieving higher selectivity. |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Alkynyl-aryl substituted azetidines | Use in click chemistry; synthesis of rigid molecular scaffolds. |
| Photoredox Coupling | Light, photocatalyst (e.g., Ir, Ru), various coupling partners | Diverse functionalized arenes | Accessing novel bond disconnections under mild, radical-based conditions. |
| Sulfur Oxidation | Oxidizing agents (e.g., m-CPBA, H₂O₂) | Azetidinyl phenyl sulfoxides/sulfones | Creating new functional groups for further reactions (e.g., Michael acceptors). |
Potential for Applications in Materials Science (e.g., as building blocks for novel polymeric structures)
The application of azetidine derivatives is expanding beyond medicine into materials science. ambeed.com The strained four-membered ring is a suitable monomer for ring-opening polymerization (ROP), which can produce polyamines with unique properties. rsc.orgnortheastern.edu Unlike their more reactive three-membered aziridine (B145994) counterparts, azetidines offer a more stable starting point, potentially allowing for greater control over the polymerization process. rsc.org
The this compound monomer contains multiple functional handles that could be exploited in polymer design. The Boc-protected nitrogen and the bromophenyl group could be functionalized either pre- or post-polymerization to tune the material's properties, such as solubility, thermal stability, or its ability to coordinate with metals. The resulting poly(trimethylenimine) structures have potential applications in areas like CO₂ capture, antimicrobial coatings, and as templating materials. rsc.orgnortheastern.edursc.org
Green Chemistry Approaches in Azetidine Synthesis and Transformations
The principles of green chemistry are increasingly influencing the design of synthetic routes. For azetidines, this involves several key areas of research. One major focus is the replacement of hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents. organic-chemistry.orgacs.org Microwave-assisted synthesis is also being explored as a way to accelerate reactions, often in solvent-free or aqueous conditions, thereby reducing reaction times and energy consumption. organic-chemistry.org
The development of catalytic, rather than stoichiometric, processes is a cornerstone of green chemistry. rsc.org This includes not only metal catalysis but also organocatalysis and biocatalysis, which avoid the use of toxic and expensive heavy metals. By designing syntheses that maximize atom economy and minimize waste streams, the environmental footprint of producing valuable building blocks like this compound can be significantly reduced.
Q & A
Q. Optimization Tips :
- Temperature Control : Maintain 0–5°C during Boc protection to minimize side reactions.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve sulfanyl group incorporation .
- Yield Tracking : Monitor reaction progress via TLC or LC-MS to identify incomplete steps.
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound, and how should structural discrepancies be resolved?
Answer:
Key Techniques :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl) and sulfanyl linkage (δ 3.5–4.0 ppm for azetidine protons adjacent to sulfur) .
- HSQC/HMBC : Resolve connectivity ambiguities between the azetidine ring and bromophenyl group.
- X-ray Crystallography : Use SHELXL/SHELXS for structure refinement. High-resolution data (≤ 0.8 Å) ensures accurate determination of bond angles and torsional strain in the azetidine ring .
Q. Resolving Discrepancies :
- Crystallographic Validation : If NMR data conflicts with expected geometry (e.g., distorted azetidine ring), solve the crystal structure to confirm stereochemistry .
- DFT Calculations : Compare experimental NMR shifts with computational predictions (e.g., Gaussian, ORCA) to identify misassignments .
Advanced: How can the bromophenyl moiety in this compound be leveraged in cross-coupling reactions, and what mechanistic insights guide substrate design?
Answer:
Reactivity Applications :
- Suzuki-Miyaura Coupling : The bromine atom facilitates palladium-catalyzed coupling with boronic acids. Use Pd(PPh₃)₄ or XPhos Pd G3 with K₂CO₃ in THF/H₂O (80°C) to install aryl/heteroaryl groups .
- Buchwald-Hartwig Amination : Introduce amines via Pd-catalyzed C–N bond formation, retaining the Boc-azetidine scaffold for downstream functionalization.
Q. Mechanistic Considerations :
- Oxidative Addition : Electron-deficient aryl bromides undergo faster Pd insertion. The electron-withdrawing sulfanyl group enhances reactivity .
- Computational Screening : Use DFT (B3LYP/6-31G*) to predict coupling barriers and optimize ligand/Pd ratios .
Advanced: What experimental and computational approaches elucidate the stereoelectronic effects of the azetidine ring in this compound?
Answer:
Experimental Methods :
Q. Computational Strategies :
- Conformational Analysis : Perform MD simulations (AMBER/OPLS) to map energy minima for azetidine ring conformers .
- Hydrogen Bonding Networks : Use CrystalExplorer to analyze graph-set motifs (e.g., R₂²(8) patterns) in X-ray structures, revealing how packing influences reactivity .
Advanced: How do intermolecular interactions influence the solid-state stability of this compound, and what formulation strategies mitigate degradation?
Answer:
Key Interactions :
Q. Stabilization Strategies :
- Co-crystallization : Introduce co-formers (e.g., succinic acid) to enhance hydrogen bonding and reduce hygroscopicity.
- Microencapsulation : Use PLGA nanoparticles to protect the Boc group from hydrolytic cleavage in humid environments .
Advanced: What methodologies address conflicting bioactivity data for this compound derivatives in enzyme inhibition assays?
Answer:
Troubleshooting Steps :
Assay Reproducibility : Validate results across multiple platforms (e.g., fluorescence vs. radiometric assays).
Metabolite Screening : Use LC-HRMS to check for Boc deprotection or sulfoxide formation during incubation .
Docking Studies : Perform AutoDock Vina simulations to compare binding poses across crystal structures of target enzymes (e.g., kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
